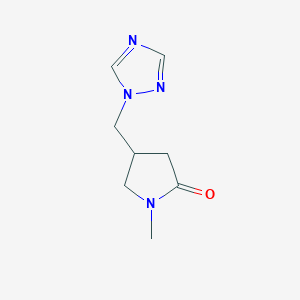
4-((1H-1,2,4-triazol-1-yl)methyl)-1-methylpyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((1H-1,2,4-triazol-1-yl)methyl)-1-methylpyrrolidin-2-one is a heterocyclic compound that contains both a triazole and a pyrrolidinone ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
作用机制
Target of Action
Compounds with a similar 1,2,4-triazole structure have been reported to exhibit potent inhibitory activities against cancer cell lines .
Mode of Action
It is known that 1,2,4-triazole derivatives can interact with their targets and induce apoptosis . The nitrogen atoms of the triazole moiety actively contribute to binding to the active site of the enzyme .
Biochemical Pathways
It is known that 1,2,4-triazole derivatives can inhibit the proliferation of cancer cells .
Pharmacokinetics
The presence of the 1,2,4-triazole moiety could potentially influence these properties, as triazoles are known to form hydrogen bonds with different targets, which can improve pharmacokinetics and pharmacological properties .
Result of Action
The compound has been reported to exhibit potent inhibitory activities against cancer cell lines, with IC50 values in the micromolar range . Some derivatives have shown to induce apoptosis in cancer cells .
Action Environment
The synthesis of similar compounds has been reported to be environmentally benign, due to the avoidance of chromatography and isolation steps .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1H-1,2,4-triazol-1-yl)methyl)-1-methylpyrrolidin-2-one typically involves the reaction of 1-methylpyrrolidin-2-one with a triazole derivative. One common method is the alkylation of 1-methylpyrrolidin-2-one with a halomethyl triazole under basic conditions. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) or sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization, distillation, or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
4-((1H-1,2,4-triazol-1-yl)methyl)-1-methylpyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form N-oxides.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methyl group on the pyrrolidinone ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of the triazole ring.
Reduction: Amines derived from the reduction of the triazole ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4-((1H-1,2,4-triazol-1-yl)methyl)-1-methylpyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antifungal, and antibacterial properties.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
相似化合物的比较
Similar Compounds
- 4-((1H-1,2,4-triazol-1-yl)methyl)benzonitrile
- 4-((1H-1,2,4-triazol-1-yl)methyl)benzoic acid
- 1,2,4-Triazole derivatives with various substituents
Uniqueness
4-((1H-1,2,4-triazol-1-yl)methyl)-1-methylpyrrolidin-2-one is unique due to the presence of both a triazole and a pyrrolidinone ring, which can confer distinct biological activities and chemical reactivity. Its structure allows for versatile modifications, making it a valuable scaffold in drug discovery and development.
属性
IUPAC Name |
1-methyl-4-(1,2,4-triazol-1-ylmethyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O/c1-11-3-7(2-8(11)13)4-12-6-9-5-10-12/h5-7H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAIJMPRIXYPDFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1=O)CN2C=NC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














